molecular formula C11H18O3 B8518393 3-(4-Methoxycyclohexyl)-dihydro-furan-2-one

3-(4-Methoxycyclohexyl)-dihydro-furan-2-one

Cat. No. B8518393
M. Wt: 198.26 g/mol
InChI Key: CQJTVULHCCIASV-UHFFFAOYSA-N
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Patent
US07994176B2

Procedure details

Heat a mixture of 3-(4-methoxycyclohexyl)-dihydro-furan-2-one (0.91 g), ammonium hydroxide (20 mL) and ethanol (20 mL) at 230° C. in a sealed steel bottle for 12 hours. Cool the reaction and remove the solvent in vacuo. Partition the residue with ethyl acetate (100 mL) and HCl (1N, 60 mL). Dry the organic over sodium sulfate. After filtration and concentration, recrystallize with 1:3 ethyl acetate:hexane to afford 0.71 gram of the title compound.
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH:9]2[CH2:13][CH2:12][O:11][C:10]2=O)[CH2:5][CH2:4]1.[OH-].[NH4+:16]>C(O)C>[CH3:1][O:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH:9]2[CH2:13][CH2:12][NH:16][C:10]2=[O:11])[CH2:5][CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.91 g
Type
reactant
Smiles
COC1CCC(CC1)C1C(OCC1)=O
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
Partition the residue with ethyl acetate (100 mL) and HCl (1N, 60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
recrystallize with 1:3 ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC1CCC(CC1)C1C(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.